(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a nitrophenoxy group and a tert-butyl ester, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a nitrophenol with a halogenated pyrrolidine derivative.
Esterification: The final step involves the esterification of the pyrrolidine carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate: A reduced form with an amino group instead of a nitro group.
tert-Butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate: A derivative with a methoxy group instead of a nitro group.
Uniqueness
(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
IUPAC Name |
tert-butyl (3S)-3-(4-nitrophenoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQPXIZHVCLLRP-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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